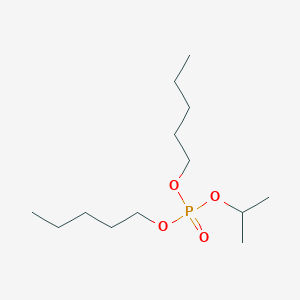![molecular formula C20H21NO3 B12604918 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide CAS No. 644980-06-3](/img/structure/B12604918.png)
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in various fields, including medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 1-(2-methylbenzoyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2-Methylbenzoyl)cyclopropylamine
Uniqueness
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
644980-06-3 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C20H21NO3/c1-13-7-4-5-8-15(13)18(22)20(11-12-20)21-19(23)16-9-6-10-17(24-3)14(16)2/h4-10H,11-12H2,1-3H3,(H,21,23) |
InChI Key |
SGFBDTAWQONTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)

![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)



![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)


![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)


